(S)-(-)-Nicotine-15N

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-(-)-Nicotine-15N is a labeled form of nicotine, where the nitrogen atom is isotopically enriched with nitrogen-15. Nicotine is an alkaloid found in the nightshade family of plants (Solanaceae), predominantly in tobacco. It is a potent parasympathomimetic stimulant and an alkaloid that acts as an agonist at nicotinic acetylcholine receptors.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

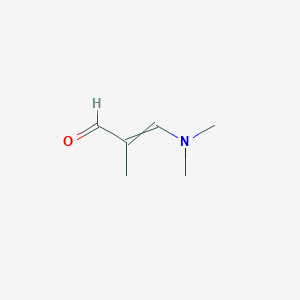

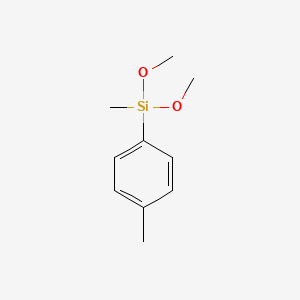

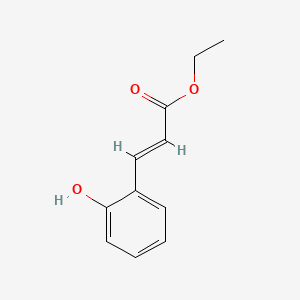

The synthesis of (S)-(-)-Nicotine-15N typically involves the incorporation of nitrogen-15 into the nicotine molecule. One common method is the reductive amination of a pyridine derivative with a nitrogen-15 labeled amine. The reaction conditions often include the use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes the careful handling of isotopically labeled reagents and the use of advanced purification techniques such as chromatography to ensure the final product’s isotopic enrichment and chemical purity.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-(-)-Nicotine-15N undergoes various chemical reactions, including:

Oxidation: Nicotine can be oxidized to form cotinine and other metabolites.

Reduction: Reduction reactions can convert nicotine to dihydronicotine.

Substitution: Nicotine can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

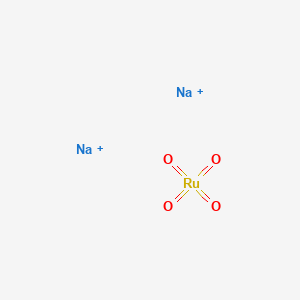

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

Oxidation: Cotinine, nicotine N-oxide.

Reduction: Dihydronicotine.

Substitution: Various substituted nicotine derivatives depending on the reagents used.

Applications De Recherche Scientifique

(S)-(-)-Nicotine-15N is widely used in scientific research due to its labeled nitrogen atom, which allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Its applications include:

Chemistry: Studying the metabolic pathways and degradation products of nicotine.

Biology: Investigating the interaction of nicotine with nicotinic acetylcholine receptors.

Medicine: Researching the pharmacokinetics and pharmacodynamics of nicotine in the human body.

Industry: Used in the development of smoking cessation aids and in the study of nicotine’s effects on the brain.

Mécanisme D'action

(S)-(-)-Nicotine-15N exerts its effects by binding to nicotinic acetylcholine receptors in the central and peripheral nervous systems. This binding leads to the opening of ion channels, allowing the influx of sodium ions and the subsequent depolarization of neurons. The activation of these receptors results in the release of neurotransmitters such as dopamine, which contributes to nicotine’s addictive properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

Anabasine: Another alkaloid found in tobacco, structurally similar to nicotine but with different pharmacological effects.

Cotinine: A primary metabolite of nicotine, used as a biomarker for nicotine exposure.

Nornicotine: A minor alkaloid in tobacco and a metabolite of nicotine.

Uniqueness

(S)-(-)-Nicotine-15N is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This labeling provides a distinct advantage in research applications, enabling detailed investigation of nicotine’s metabolic and pharmacokinetic properties.

Propriétés

Numéro CAS |

72496-00-5 |

|---|---|

Formule moléculaire |

C₁₀H₁₄N¹⁵N |

Poids moléculaire |

163.22 |

Synonymes |

(-)-1-Methyl-2-[3-pyridyl]pyrrolidine; 3-[(2S)-1-Methyl-2-pyrrolidinyl]pyridine-15N; (-)-Nicotine-15N; Exodus-15N; Nicolan-15N; Niconil-15N; Nicopatch-15N; Nicorette-15N; Nicotell TTS-15N; Nicotin-15N; l-Nicotine-15N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.